Methional
Overview
Description
Methional, also known as 3-(methylthio)propionaldehyde, is a compound that has been studied for its role in various biochemical processes. It is formed from methionine, an essential amino acid, through reactions that involve sulphite and are catalyzed by metal ions such as iron or manganous ions. Methionine sulphoxide and dimethyl disulphide are also products of this reaction, with methional being postulated as an intermediate .
Synthesis Analysis
The biosynthesis of methional is linked to the formation of ethylene, a plant hormone. Methional is the biosynthetic precursor of ethylene, and it was previously believed that hydroxyl radicals were involved in this biosynthetic sequence. However, research has shown that a variety of organic radicals can lead to the production of ethylene from methional, indicating that the mechanism for the conversion of methional to ethylene needs to be reexamined .
Molecular Structure Analysis
Methional's molecular structure is closely related to that of methionine, from which it is derived. The structure of methional includes a methylthio group attached to a propionaldehyde backbone. This structure is significant in its reactivity and its role as an intermediate in various biochemical reactions.
Chemical Reactions Analysis
Methional is involved in reactions with radical species such as hydroxyl radicals and superoxide anions. Studies using pulse-radiolytic methods have determined the rate constants for these reactions, indicating that methional reacts efficiently with hydroxyl radicals, while the reaction with superoxide anions is less efficient. The transient species formed during these reactions have been identified, suggesting a complex oxidation mechanism for methional .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methional are not detailed in the provided papers, its reactivity with radical species and its role as an intermediate in the formation of other compounds like ethylene suggest that it has significant chemical reactivity. Its physical properties would be influenced by its molecular structure, particularly the presence of the methylthio group, which could affect its solubility and stability.
Scientific Research Applications
Altered Methional Homeostasis and Apoptosis
Methional is a significant inducer of apoptosis in certain murine lymphoid cell lines. Its role in apoptosis is influenced by the expression of the bcl2 gene. The study by (Roch et al., 1996) found that in BAF3 bcl2 murine lymphoid cells, the apoptotic-inducing activity of methional is substantially reduced compared to cells not expressing bcl2. This research highlights the complex interaction between methional homeostasis and apoptosis regulation in certain cell types.
Ethylene Formation from Methional
Methional serves as a biosynthetic precursor for ethylene, a key plant hormone. (Pryor & Tang, 1978) demonstrated that various organic radicals can lead to the production of ethylene from methional. This discovery necessitates a reevaluation of the mechanism for converting methional to ethylene, indicating its broader implications in plant biology and chemistry.
Methional in Food Processing
The presence of methional in milk exposed to sunlight was confirmed by (Allen & Parks, 1975), establishing its impact on dairy product flavor when exposed to certain environmental conditions. Similarly, (Steinhaus, Thomas, & Schieberle, 2014) and (Di et al., 2003) showed that methional formation during food processing, particularly in potato and pineapple juice, significantly affects flavor. These studies provide insights into the role of methional in the food industry, particularly in flavor formation and alteration.
Interaction with Other Compounds
(Burseg & de Jong, 2009) explored the interaction between methional and other compounds, particularly saturated aldehydes, in masking odors. This study contributes to the understanding of methional's sensory properties and its potential applications in the food industry for flavor modulation.
Prostaglandin Biosynthesis Influence
Methional can affect prostaglandin biosynthesis in specific animal tissues. (Panganamala, Gavino, & Cornwell, 1979) found that methional at different concentrations influences prostaglandin biosynthesis in bovine and sheep vesicular glands, highlighting its role in the biochemical processes of these tissues.
Methional in Cell Cycle and Apoptosis Regulation
Research by (Roch, Panaye, Michal, & Quash, 1998) revealed that methional induces DNA-strand breaks and apoptosis preferentially in G2/M-synchronized murine lymphoid cells. This study provides valuable insights into the specific phases of the cell cycle where methional's effects are most pronounced.
Future Directions
properties
IUPAC Name |
3-methylsulfanylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUWOWRTHNNBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS, Array | |
Record name | 4-THIAPENTANAL | |
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Record name | 4-THIAPENTANAL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027528 | |
Record name | 3-(Methylthio)propanal | |
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Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion | |
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Record name | Propanal, 3-(methylthio)- | |
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Record name | 3-(Methylthio)propionaldehyde | |
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Record name | 3-(Methylthio)propionaldehyde | |
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Boiling Point |
BP: 62 °C at 11 mm Hg, 165 °C | |
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Flash Point |
142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C | |
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Solubility |
In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol) | |
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Record name | 3-(Methylthio)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
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Density |
Relative density (water = 1): 1.03, 1.037-1.052 | |
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Record name | 3-(Methylthio)propionaldehyde | |
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Vapor Density |
Relative vapor density (air = 1): 3.60 | |
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Vapor Pressure |
0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
Record name | 3-(Methylthio)propionaldehyde | |
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Impurities |
3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water (= 2.5 %), acetaldehyde (0.1 to 0.8 %), methanol (0.1 - 0.3 %), methanethiol (= 0.6 %), acrylaldehyde (= 0.3 %) (Qualities used and tested in the past may have had higher amounts of impurities in particular acrylaldehyde and acetaldehyde). | |
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Product Name |
3-(Methylthio)propionaldehyde | |
Color/Form |
Colorless to pale yellow liquid, Colorless to amber liquid | |
CAS RN |
3268-49-3 | |
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Record name | 3-METHYLTHIOPROPIONALDEHYDE | |
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Melting Point |
-75 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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